N-benzylcyclohexanamine

Übersicht

Beschreibung

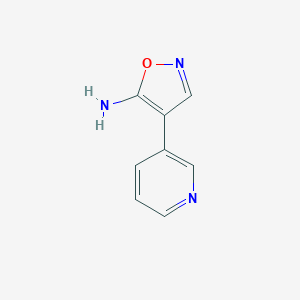

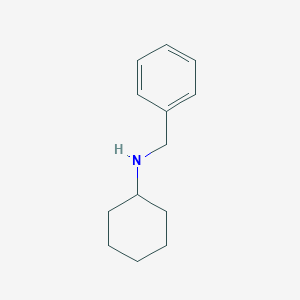

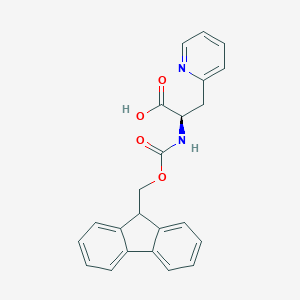

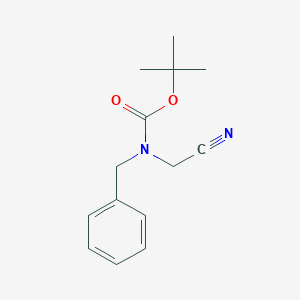

N-Benzylcyclohexanamine is a chemical compound with the molecular formula C13H19N . It has an average mass of 189.297 Da and a monoisotopic mass of 189.151749 Da .

Synthesis Analysis

The hydrogenolysis of N-benzylcyclohexylamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts having Pd contents between 0.5 and 10% . Three different silica supports were used, two of them having pore diameters of 60A and 40A and one an amorphous material .Molecular Structure Analysis

The molecular structure of N-Benzylcyclohexanamine consists of a benzyl group attached to a cyclohexanamine . The molecule contains a total of 34 bond(s). There are 15 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis

The hydrogenolysis of N-benzylcyclohexanamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts . The rates of debenzylations run over the Pd/SiO2 series of catalysts steadily increased with the use of the 10% Pd to the 2% Pd catalysts .Physical And Chemical Properties Analysis

N-Benzylcyclohexanamine is a colorless to yellow liquid . It has a molecular weight of 189.3 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Catalysis .

Comprehensive and Detailed Summary of the Application

N-benzylcyclohexylamine (NBCA) is used in the process of hydrogenolysis, a chemical reaction that involves the breaking of a chemical bond by the addition of hydrogen . This process plays a significant role in several areas of chemistry, including petroleum refining and organic synthesis .

Detailed Description of the Methods of Application or Experimental Procedures

The hydrogenolysis of NBCA was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts with Pd contents between 0.5 and 10%. Three different silica supports were used, two of them having pore diameters of 60A and 40A and one an amorphous material .

Thorough Summary of the Results or Outcomes Obtained

In the hydrogenolysis of NBCA over the Pd/SiO2 (60A) series of catalysts, there was a slight increase in the reaction rate on going from the 10% Pd to the 2% Pd catalysts. This was followed by significant rate increases using the 1% Pd, 0.75% Pd, and 0.5% Pd catalysts . It is proposed that this unexpectedly large rate increase observed using the catalysts having the smallest Pd particles was the result of a true 'nano effect’ .

Safety And Hazards

Zukünftige Richtungen

The hydrogenolysis of N-benzylcyclohexanamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts . The results suggest that this process could be further optimized by adjusting the Pd content and the type of silica support used . This could potentially lead to more efficient and cost-effective methods for the production of N-benzylcyclohexanamine and similar compounds in the future .

Eigenschaften

IUPAC Name |

N-benzylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWYMFZAZUYNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195951 | |

| Record name | Benzenemethanamine, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzylcyclohexanamine | |

CAS RN |

4383-25-9 | |

| Record name | Benzenemethanamine, N-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)

![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)

![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)

![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)